molecular formula C7H6ClF4NO B6200157 2-fluoro-4-(trifluoromethoxy)aniline hydrochloride CAS No. 2694735-17-4

2-fluoro-4-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B6200157
CAS No.: 2694735-17-4
M. Wt: 231.6
InChI Key:
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Description

2-fluoro-4-(trifluoromethoxy)aniline hydrochloride is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability and reactivity, making it a subject of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(trifluoromethoxy)aniline hydrochloride typically involves the reduction of 4-(trifluoromethoxy)nitrobenzene to 4-(trifluoromethoxy)aniline, followed by fluorination at the ortho position. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale reduction and fluorination processes, employing catalysts and specific reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-fluoro-4-(trifluoromethoxy)aniline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)aniline: This compound features a trifluoromethyl group instead of a trifluoromethoxy group.

    2-(trifluoromethyl)aniline: Similar to 2-fluoro-4-(trifluoromethoxy)aniline hydrochloride but with a trifluoromethyl group at the ortho position.

    4-(trifluoromethoxy)aniline: Lacks the fluorine atom at the ortho position.

Uniqueness

This compound is unique due to the combination of fluorine and trifluoromethoxy groups, which impart distinct chemical properties. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-(trifluoromethoxy)aniline hydrochloride involves the reaction of 2-fluoro-4-nitroaniline with trifluoromethoxybenzene followed by reduction of the nitro group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "2-fluoro-4-nitroaniline", "trifluoromethoxybenzene", "sodium dithionite", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-nitroaniline and trifluoromethoxybenzene in diethyl ether and add sodium dithionite to the mixture. Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 2: Filter the reaction mixture to remove any insoluble material and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in hydrochloric acid and add sodium hydroxide to adjust the pH to around 7. Extract the mixture with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product as a yellow solid.", "Step 5: Dissolve the crude product in water and add hydrochloric acid to form the hydrochloride salt. Filter the product and dry it under vacuum to obtain the final product as a white solid." ] }

CAS No.

2694735-17-4

Molecular Formula

C7H6ClF4NO

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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